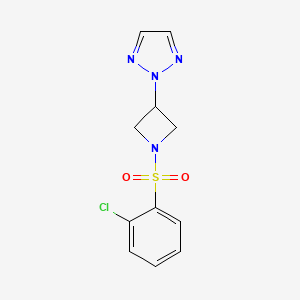

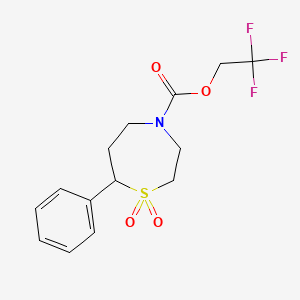

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.

科学的研究の応用

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted synthesis has been applied to efficiently produce nitrogen and sulfur-containing heterocyclic compounds, demonstrating the method's utility in creating pharmacologically active azetidinones and thiazolidinones, which were evaluated for antibacterial and antifungal activities (Mistry & Desai, 2006).

Transition-Metal-Catalyzed Denitrogenative Transformations

Transition-metal catalysis has been employed to decompose electron-deficient triazoles, forming synthetically useful intermediates for the construction of nitrogen-based heterocycles. These processes include transannulation and insertion reactions, showcasing the versatility of triazoles in synthetic chemistry (Anbarasan, Yadagiri, & Rajasekar, 2014).

Copper-Catalyzed Synthesis of N-Sulfonyl-Triazoles

Copper catalysis facilitates the selective synthesis of N-sulfonyl-1,2,3-triazoles, highlighting the role of sulfonyl azides in azide-alkyne cycloaddition reactions. This method provides a straightforward approach to accessing sulfonyl triazoles, important for further synthetic applications (Yoo et al., 2007).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

The reactivity of sulfonyl-1,2,3-triazoles with allenes under nickel(0) catalysis produces isopyrroles, which are further transformed into polysubstituted pyrroles. This process exemplifies the utility of triazole derivatives in the regioselective synthesis of complex heterocyclic structures (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

作用機序

Target of Action

The compound 2-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole, also known as 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, is primarily targeted towards Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines .

Mode of Action

This compound acts as an oral and selective reversible inhibitor of JAK1 and JAK2 . By inhibiting these kinases, it disrupts the intracellular signaling of many inflammatory cytokines . This disruption can lead to a decrease in inflammation and other related symptoms .

Biochemical Pathways

The inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway , which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The inhibition of this pathway by the compound can lead to a decrease in the production of inflammatory cytokines .

Result of Action

The primary result of the action of this compound is its potent anti-inflammatory activity . By inhibiting the JAK1 and JAK2 kinases, it reduces the production of inflammatory cytokines, leading to a decrease in inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as rheumatoid arthritis .

特性

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECWAWOERPQPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

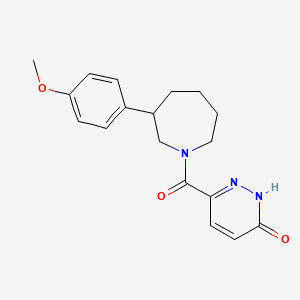

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

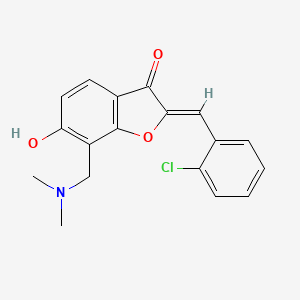

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)

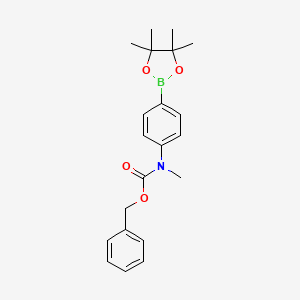

![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)

![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)